molecular formula CF3CFHCF2OCH(CH3)CF2CFHCF3<br>C8H6F12O B12083325 Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- CAS No. 870778-34-0

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-

Cat. No.: B12083325
CAS No.: 870778-34-0
M. Wt: 346.11 g/mol
InChI Key: TZMQCOROQZMJIS-UHFFFAOYSA-N
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Description

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with pentane under controlled conditions. The reaction is carried out at elevated temperatures, around 300°C, to facilitate the formation of the desired product . The process may involve radical-chain mechanisms initiated by hydrogen abstraction from pentane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.

    Reduction: Reduction reactions can modify the fluorine content, leading to different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- has several scientific research applications:

Mechanism of Action

The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The high fluorine content allows it to participate in unique chemical reactions, influencing the behavior of other molecules. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3,3-Hexafluoro-4-methylpentane
  • 1,1,1,3,3,3-Hexafluoropropan-2-ol
  • 1,1,1,2,3,3-Hexafluoro-1,5-diiodopentane

Uniqueness

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts distinct chemical properties, making it valuable for specialized applications .

Biological Activity

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- (CAS No. 870778-34-0) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article explores its biological activity based on recent research findings.

The compound's molecular formula is C8H6F12OC_8H_6F_{12}O with a molecular weight of 346.113 g/mol. The structure includes multiple fluorinated groups which are significant in determining its biological interactions and environmental behavior.

PropertyValue
Molecular FormulaC₈H₆F₁₂O
Molecular Weight346.113 g/mol
CAS Number870778-34-0
LogP4.420
PSA (Polar Surface Area)9.230 Ų

Toxicological Studies

Research indicates that fluorinated compounds like pentane derivatives can exhibit varying degrees of toxicity. A study highlighted the importance of understanding the toxicological profiles of such compounds due to their persistence in the environment and potential bioaccumulation in living organisms .

A notable aspect of pentane's biological activity is its classification under the Toxic Substances Control Act (TSCA), which mandates reporting for significant new uses that may pose health risks .

Ecotoxicology

The ecotoxicological impact of pentane derivatives has been evaluated through various studies focusing on their effects on aquatic organisms. For instance, a non-targeted analysis using high-resolution mass spectrometry revealed that certain perfluoroalkyl substances (PFAS), including similar fluorinated compounds, could bioaccumulate in fish tissues . This raises concerns about the potential impact on food chains and ecosystem health.

Case Studies

Case Study 1: Bioaccumulation in Aquatic Species

A recent study investigated the bioaccumulation of PFAS in fish species from contaminated water bodies. The findings indicated that compounds with similar structures to pentane exhibited significant accumulation in muscle and liver tissues. This suggests that pentane could also pose similar risks if released into aquatic environments .

Case Study 2: Workplace Exposure Assessment

Another study focused on workplace exposure to fluorinated compounds including pentane derivatives. It emphasized the need for stringent regulations and protective measures to mitigate exposure risks for workers handling these substances .

Regulatory Framework

Pentane’s classification under TSCA highlights the regulatory scrutiny it faces due to its potential health impacts. The Environmental Protection Agency (EPA) has outlined specific reporting requirements for manufacturers and processors involved with this compound to ensure safety and compliance with environmental standards .

Properties

CAS No.

870778-34-0

Molecular Formula

CF3CFHCF2OCH(CH3)CF2CFHCF3
C8H6F12O

Molecular Weight

346.11 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane

InChI

InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3

InChI Key

TZMQCOROQZMJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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